(1E)-1-bromo-2-methylpent-1-en-3-one
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Overview
Description
(1E)-1-bromo-2-methylpent-1-en-3-one is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of a pentenone, characterized by the presence of a bromine atom at the first carbon and a methyl group at the second carbon of the pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-bromo-2-methylpent-1-en-3-one can be achieved through several methods. One common approach involves the bromination of 2-methylpent-1-en-3-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-bromo-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, RONa) in polar solvents like ethanol or water.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Substituted pentenones or pentanones.
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
(1E)-1-bromo-2-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-bromo-2-methylpent-1-en-3-one involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the enone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-chloro-2-methylpent-1-en-3-one: Similar structure but with a chlorine atom instead of bromine.
(1E)-1-iodo-2-methylpent-1-en-3-one: Similar structure but with an iodine atom instead of bromine.
2-methylpent-1-en-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
(1E)-1-bromo-2-methylpent-1-en-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and providing a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
(E)-1-bromo-2-methylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c1-3-6(8)5(2)4-7/h4H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCRFGTWHFJPLF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/Br)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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